Ethyl3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate Ethyl3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13620310
InChI: InChI=1S/C12H10BrF3O2/c1-2-18-11(17)7-10(12(14,15)16)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7+
SMILES: CCOC(=O)C=C(C1=CC=C(C=C1)Br)C(F)(F)F
Molecular Formula: C12H10BrF3O2
Molecular Weight: 323.10 g/mol

Ethyl3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate

CAS No.:

Cat. No.: VC13620310

Molecular Formula: C12H10BrF3O2

Molecular Weight: 323.10 g/mol

* For research use only. Not for human or veterinary use.

Ethyl3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate -

Specification

Molecular Formula C12H10BrF3O2
Molecular Weight 323.10 g/mol
IUPAC Name ethyl (E)-3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate
Standard InChI InChI=1S/C12H10BrF3O2/c1-2-18-11(17)7-10(12(14,15)16)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7+
Standard InChI Key GVBGGDBGUKPIEX-JXMROGBWSA-N
Isomeric SMILES CCOC(=O)/C=C(\C1=CC=C(C=C1)Br)/C(F)(F)F
SMILES CCOC(=O)C=C(C1=CC=C(C=C1)Br)C(F)(F)F
Canonical SMILES CCOC(=O)C=C(C1=CC=C(C=C1)Br)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Systematic Nomenclature

The compound’s systematic IUPAC name is ethyl (E)-3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate, with the molecular formula C₁₂H₁₀BrF₃O₂ and a molecular weight of 329.12 g/mol. Its structure comprises:

  • A 4-bromophenyl group at the β-position of the α,β-unsaturated ester.

  • A trifluoromethyl (CF₃) group at the γ-position.

  • An ethyl ester moiety at the carbonyl terminus.

Key stereoelectronic features include:

  • The electron-withdrawing CF₃ group, which polarizes the double bond, enhancing electrophilicity at the β-carbon .

  • The bromine atom on the phenyl ring, which introduces steric bulk and potential for halogen bonding .

Synthesis and Manufacturing

Synthetic Strategies

While no direct synthesis routes for this compound are documented, plausible methodologies can be inferred from analogous systems:

Knoevenagel Condensation

A two-step approach may involve:

  • Formation of the α,β-unsaturated ester: Condensation of 4-bromobenzaldehyde with ethyl 4,4,4-trifluoroacetoacetate in the presence of piperidine .

    4-BrC₆H₄CHO+CF₃COCH₂COOEtpiperidineC₁₂H₁₀BrF₃O₂+H₂O\text{4-BrC₆H₄CHO} + \text{CF₃COCH₂COOEt} \xrightarrow{\text{piperidine}} \text{C₁₂H₁₀BrF₃O₂} + \text{H₂O}
  • Bromination: Electrophilic addition of bromine at the α-position, though regioselectivity must be controlled to avoid over-halogenation .

Cross-Coupling Reactions

Palladium-catalyzed coupling between ethyl 4,4,4-trifluorobut-2-enoate and 4-bromophenylboronic acid could install the aryl group :

CF₃CH=CHCOOEt+4-BrC₆H₄B(OH)₂Pd(PPh₃)₄C₁₂H₁₀BrF₃O₂+B(OH)₃\text{CF₃CH=CHCOOEt} + \text{4-BrC₆H₄B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₁₂H₁₀BrF₃O₂} + \text{B(OH)₃}

Industrial-Scale Production Challenges

  • Regioselectivity: Competing reactions at the double bond (e.g., bromination vs. trifluoromethyl group stabilization) require precise temperature and solvent control .

  • Purification: High-boiling-point solvents like dimethylformamide (DMF) may complicate distillation, necessitating chromatography .

Physicochemical Properties

Experimental Data from Analogous Compounds

PropertyEthyl 2-Bromo-4,4,4-Trifluorobut-2-enoate Ethyl 3-(4-Bromophenyl)Pent-2-enoate Inferred for Target Compound
Molecular Weight247.01 g/mol283.16 g/mol329.12 g/mol
Boiling Point205°C312°C~290–310°C
Density1.603 g/cm³1.402 g/cm³~1.55–1.65 g/cm³
SolubilityMiscible in CH₂Cl₂, THFSoluble in ethanol, etherLow polarity solvents

Spectroscopic Characteristics

  • ¹H NMR: Expected signals at δ 1.3–1.4 ppm (ethyl CH₃), δ 4.2–4.4 ppm (ester OCH₂), and δ 6.8–7.6 ppm (aromatic protons) .

  • ¹⁹F NMR: A singlet near δ -60 ppm for the CF₃ group .

  • IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ (ester C=O) and 670 cm⁻¹ (C-Br stretch) .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The 4-bromophenyl group directs incoming electrophiles to the meta position due to the bromine’s -I effect. For example, nitration would yield a 3-nitro-4-bromophenyl derivative .

Nucleophilic Attack at the α-Position

The electron-deficient double bond undergoes Michael addition with amines or thiols:

C₁₂H₁₀BrF₃O₂+NH₂RC₁₂H₁₁BrF₃NO₂R\text{C₁₂H₁₀BrF₃O₂} + \text{NH₂R} \rightarrow \text{C₁₂H₁₁BrF₃NO₂R}

This reactivity is exploited in drug discovery to create β-amino esters .

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to yield ethyl 3-(4-bromophenyl)-4,4,4-trifluorobutanoate, a saturated analog with altered pharmacokinetic properties .

Research Gaps and Future Directions

  • Stereochemical Control: Developing asymmetric synthesis routes to access enantiopure forms for chiral drug candidates.

  • Biological Screening: Testing against cancer cell lines and microbial pathogens to identify lead compounds.

  • Computational Modeling: DFT studies to predict regioselectivity in electrophilic substitutions.

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